trans-Chloro(1-naphthyl)bis-(triphenylphosphine) nickel

Air-stable precatalyst Nickel catalysis Suzuki-Miyaura coupling

Traditional nickel-catalyzed cross-coupling relies on air-sensitive Ni(COD)₂, requiring costly glovebox infrastructure. This air- and moisture-stable Ni(II) σ-aryl precatalyst eliminates that barrier. - Enables room-temperature Suzuki-Miyaura coupling of aryl neopentylglycolboronates, delivering up to 99% isolated yield in 4 h. - Tolerates keto, imino, ester, ether, and cyano functional groups. - Storable on bench for months without activity loss; synthesized from commodity chemicals for cost-effective scale-up. - Also active in reductive dehalogenation and ATRP polymerization.

Molecular Formula C46H39ClNiP2+
Molecular Weight 747.9 g/mol
Cat. No. B12481726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Chloro(1-naphthyl)bis-(triphenylphosphine) nickel
Molecular FormulaC46H39ClNiP2+
Molecular Weight747.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni]
InChIInChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p+1
InChIKeyCJHMBUGCUZUGCT-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II): Bench-Stable Ni(II) Precatalyst Overview


trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) (CAS 54806-25-6) is a well-defined, air- and moisture-stable organonickel(II) σ-aryl complex belonging to the class of L₂Ni(aryl)X precatalysts [1]. The compound features a square-planar geometry with two triphenylphosphine ligands in a trans configuration, a chloride ligand, and a 1-naphthyl group σ-bonded to the nickel(II) center. Its X-ray crystal structure has been fully determined, confirming crystallization in the triclinic system with space group P1̄ [2]. Unlike highly air-sensitive Ni(0) sources such as Ni(COD)₂, this Ni(II) precatalyst can be handled on the bench without a glovebox and stored for months without degradation of catalytic activity [1], making it a practical alternative for both academic and industrial laboratories.

Why This Precatalyst Cannot Be Substituted by Generic Nickel Complexes


Nickel precatalysts are not interchangeable commodities. The widely used Ni(COD)₂/PCy₃ system, while catalytically competent for room-temperature Suzuki–Miyaura coupling of aryl neopentylglycolboronates, requires glovebox handling due to extreme air sensitivity, is toxic, and is substantially more expensive [1]. Common Ni(II) salts such as NiCl₂(PPh₃)₂ or NiCl₂(PCy₃)₂ fail to cross-couple aryl neopentylglycolboronates altogether [1]. Even closely related σ-aryl Ni(II) complexes exhibit markedly different catalytic behavior depending on the phosphine ligand identity: replacing PPh₃ with the electron-rich tris(4-methoxyphenyl)phosphine (MOTPP) lengthens both the Ni–Cl and Ni–C bonds, significantly altering oxidative addition kinetics and low-temperature catalytic activity [2]. Thus, the specific combination of the 1-naphthyl σ-aryl group with PPh₃ ligands confers a distinct balance of bench stability, cost-effectiveness, and catalytic activation that cannot be assumed for any in-class analog without direct comparative data.

Quantitative Differentiation Evidence vs. Key Comparators


Bench Stability Under Ambient Atmosphere

The compound can be kept on the bench for several months with no decrease in catalytic activity, directly contrasting with the air-sensitive, toxic, and expensive Ni(COD)₂/PCy₃ system that requires glovebox manipulation [1]. The synthesis uses inexpensive starting materials (NiCl₂·6H₂O, PPh₃, Zn, 1-chloronaphthalene) and can be performed on a multigram scale without specialized air-free techniques for the final product [1]. The paper explicitly positions this precatalyst as 'an alternative to Ni(COD)₂/PCy₃ to provide an inexpensive, robust, and convenient synthesis of biaryl and heterobiaryl compounds' [1].

Air-stable precatalyst Nickel catalysis Suzuki-Miyaura coupling

Room-Temperature Suzuki–Miyaura Coupling Performance

Using the title compound (5 mol%) with PCy₃ (10 mol%) as co-ligand in THF at room temperature, the cross-coupling of methyl 4-methanesulfonyloxybenzoate with p-methoxyphenyl neopentylglycolboronate proceeded with 100% GC conversion and 99% isolated yield in 4 hours [1]. When PPh₃ was used as the sole ligand, the same reaction achieved 100% conversion and 94% isolated yield over 12 hours [1]. This precatalyst system tolerates a broad range of functional groups including keto, imino, ester, ether, and cyano [1].

Room-temperature catalysis C–O electrophile activation Neopentylglycolboronate

Ligand-Dependent Bond Lengths and Catalytic Tuning

Single-crystal X-ray diffraction data demonstrate that the Ni–Cl and Ni–C bond lengths in the title complex are intrinsically shorter than those in its MOTPP analog. Specifically, NiCl(PPh₃)₂(1-naphthyl) exhibits a Ni–Cl bond length of 2.2238 Å and a Ni–C(1-naphthyl) bond of 1.899 Å, compared with NiCl(MOTPP)₂(1-naphthyl) which shows elongated Ni–Cl (2.2280 Å) and Ni–C (1.929 Å) bonds [1]. The stronger electron donation of MOTPP weakens these bonds, facilitating oxidative addition and enabling catalytic activity at lower temperatures (85% yield at 75 °C for MOTPP analog vs. 22% for the title compound at 75 °C) [1].

X-ray crystallography Bond activation Phosphine ligand effects

Yield Comparison in Aryl Chloride Cross-Coupling

In a direct side-by-side evaluation under optimized conditions (dioxane/H₂O, K₃PO₄, 100 °C, 1 h), the title compound achieved 83% yield for the model coupling of 4-chlorobenzaldehyde with phenylboronic acid, while its MOTPP analog delivered 97% yield [1]. At a reduced temperature of 75 °C, the difference becomes dramatic: the MOTPP analog still yields 85%, whereas the target compound drops to only 22% [1]. For aryl chlorides bearing electron-withdrawing groups, the MOTPP analog consistently yields 92–98% within 1 hour [1].

Aryl chloride activation Suzuki-Miyaura coupling Precatalyst comparison

Reducing-Agent-Free Dehalogenation at Ambient Temperature

The title complex serves as a precatalyst for the dehalogenation of aryl chlorides in isopropyl alcohol (IPA) at ambient temperature, operating without any added reducing reagent [1]. This reactivity derives from the ability of the σ-aryl Ni(II) complex to generate the active Ni(0) species in situ through transmetalation and reductive elimination, a pathway unavailable to simple Ni(II) halide salts such as NiCl₂(PPh₃)₂ [1].

Dehalogenation Aryl chloride reduction Nickel(II) precatalyst

Controlled Radical Polymerization Activity

Beyond cross-coupling, trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) has been demonstrated as an effective mediator for atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), styrene, and p-chlorostyrene [1]. The polymerization of MMA is well controlled, evidenced by narrow molecular weight distributions and a linear increase of Mₙ with polymerization time. NMR analysis of polymer chain ends confirmed that the ATRP mechanism is operative [1]. This dual functionality—cross-coupling catalysis and controlled radical polymerization—is not shared by many common Ni(II) precatalysts.

ATRP polymerization Polymer chemistry Nickel-mediated polymerization

Optimal Application Scenarios Based on Quantitative Evidence


Room-Temperature Cross-Coupling of Aryl Mesylates and Sulfamates

This precatalyst, in combination with PCy₃ co-ligand, enables quantitative cross-coupling at room temperature in THF with K₃PO₄ as base, delivering up to 99% isolated yield within 4 hours for aryl mesylates [1]. The system tolerates keto, imino, ester, ether, and cyano functional groups. This scenario is ideal for laboratories seeking to replace the air-sensitive Ni(COD)₂/PCy₃ system with a bench-stable alternative that provides comparable catalytic performance without glovebox infrastructure [1].

Large-Scale Synthesis of Biaryl Building Blocks

The precatalyst is synthesized from inexpensive commodity chemicals (NiCl₂·6H₂O, PPh₃, Zn powder, 1-chloronaphthalene) via a one-pot procedure on multigram scale and stored on the bench for months without activity loss [1]. Combined with the nickel-catalyzed one-pot, two-step neopentylglycolborylation, this precatalyst enables the cost-effective synthesis of biaryl and heterobiaryl compounds at scale, as explicitly positioned by the authors: 'large-scale synthesis of complex building blocks and macromolecules can be achieved at lower cost and in fewer steps' [1].

Ambient-Temperature Dehalogenation Without Reducing Agents

The complex catalyzes dehalogenation of aryl chlorides in isopropyl alcohol at ambient temperature without requiring any external reducing agent [2]. This self-activation property simplifies reaction setup and workup, making it attractive for laboratories performing reductive dehalogenation as a functional group interconversion or detoxification strategy [2].

Controlled ATRP Polymerization of Methacrylates and Styrenes

The compound mediates well-controlled ATRP of methyl methacrylate with narrow molecular weight distributions and predictable Mₙ growth over time [3]. This application extends the utility of the precatalyst beyond small-molecule cross-coupling into macromolecular synthesis, making it a dual-purpose catalyst for laboratories working across both organic and polymer chemistry [3].

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